
A Comparative Analysis of Carbon Monoxide
and Carbon Dioxide in Surface Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carbon oxide

Cat. No.: B1173338 Get Quote

A deep dive into the surface interactions of CO and CO2, offering a comparative analysis of

their adsorption, dissociation, and reaction pathways on various material surfaces. This guide

provides researchers, scientists, and drug development professionals with a comprehensive

overview supported by experimental data and detailed methodologies.

The distinct behaviors of carbon monoxide (CO) and carbon dioxide (CO2) at the gas-solid

interface are fundamental to numerous applications, from catalysis and environmental science

to materials science and beyond. While structurally similar, the nuanced differences in their

electronic configurations lead to vastly different modes of interaction with surfaces. This guide

elucidates these differences through a comparative study, presenting quantitative data, detailed

experimental protocols, and visual representations of the underlying chemical processes.

Comparative Data on Surface Interactions
The interaction of CO and CO2 with a surface is typically characterized by its adsorption

energy, representing the strength of the bond formed, and the energy barrier required for

dissociation, a critical step in many catalytic reactions. The following tables summarize these

key quantitative parameters for CO and CO2 on a variety of metal and metal oxide surfaces, as

determined by Density Functional Theory (DFT) calculations and experimental techniques such

as Temperature Programmed Desorption (TPD).
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Metal Surface
CO Adsorption
Energy (eV)

CO2 Adsorption
Energy (eV)

Reference

Fe(110) - - [1]

Fe(100) - -0.87 [2]

Ni(110) -1.43 -0.64 [3]

Ni(100) - - [4]

Ni(111) - - [4]

Cu(111) - -0.21 to -0.28 [3]

Cu(100) - -0.27 to -0.31 [3]

Cu(110) - -0.22 [3]

Rh(111) - - [4]

Pd(111) - - [4]

Pt(111) - - [4]

Ag(111) - -0.02 [5]

Co(0001) - - [4]

Ru(0001) - - [4]

Ir(111) - - [4]

Os(0001) - - [4]

Dissociation Barriers of CO2 on Metal Surfaces
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Metal Surface
CO2 Dissociation Barrier
(eV)

Reference

Fe(110) < Ru(0001) [4]

Ir(100) < Ru(0001) [4]

Ru(0001) < Os(0001) [4]

Rh(100) < Os(0001) [4]

Co(0001) < Os(0001) [4]

Ni(100) < Os(0001) [4]

Os(0001) < Ir(111) [4]

Ni(111) < Ir(111) [4]

Ir(111) < Fe(100) [4]

Rh(111) < Fe(100) [4]

Ni(110) < Fe(100) [4]

Fe(100) < Cu(100) [4]

Pt(111) < Cu(100) [4]

Cu(100) < Cu(111) [4]

Pd(111) < Cu(111) [4]

Cu(111) - [4]

Key Experimental Protocols
The quantitative data presented in this guide are primarily derived from three key techniques:

Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and

Density Functional Theory (DFT) calculations. Understanding the methodologies behind these

techniques is crucial for interpreting the data and designing future experiments.

Temperature Programmed Desorption (TPD)
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TPD is a powerful technique for studying the desorption kinetics of adsorbates from a surface.

Methodology:

Sample Preparation: The sample surface is cleaned in an ultra-high vacuum (UHV) chamber

through cycles of sputtering with inert gas ions (e.g., Ar+) and annealing at high

temperatures to restore surface order.

Adsorption: The gas of interest (CO or CO2) is introduced into the chamber at a controlled

pressure and temperature, allowing it to adsorb onto the sample surface. The exposure is

typically measured in Langmuirs (1 L = 10⁻⁶ Torr·s).[6]

Desorption: The sample is then heated at a linear rate (e.g., 2-10 K/s).[7] A mass

spectrometer monitors the partial pressure of the desorbing species as a function of

temperature.

Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) provides

information on the desorption energy, the order of the desorption process, and the presence

of different binding states. The Polanyi-Wigner equation is often used to model the

desorption process and extract kinetic parameters.[8]

X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive spectroscopic technique that provides information about the

elemental composition and chemical state of the atoms within the top few nanometers of a

material's surface.

Methodology:

Sample Preparation: Similar to TPD, the sample is cleaned in a UHV chamber.

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or

Mg Kα).

Photoelectron Emission: The X-rays cause the emission of core-level electrons from the

atoms in the sample.
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Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted

photoelectrons.

Data Analysis: The binding energy of the electrons is calculated from their kinetic energy.

The binding energy is characteristic of the element and its chemical environment, allowing

for the identification of different chemical species on the surface (e.g., adsorbed CO, CO2, or

carbonate species). Ambient-pressure XPS (AP-XPS) allows for the study of surfaces in the

presence of a gas-phase environment, providing insights into reaction intermediates under

more realistic conditions.[9][10][11]

Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the

electronic structure of many-body systems. In surface chemistry, it is widely used to calculate

adsorption energies, dissociation barriers, and reaction pathways.

Methodology:

Model Construction: A slab model is constructed to represent the surface of the material.

This typically consists of several atomic layers with a vacuum layer to separate periodic

images.

Functional and Basis Set Selection: An appropriate exchange-correlation functional (e.g.,

PBE, PW91) and basis set are chosen to describe the electronic interactions.[1][12] Van der

Waals corrections are often included to accurately describe the weak interactions involved in

physisorption.[3]

Geometry Optimization: The positions of the atoms in the adsorbate and the top layers of the

slab are allowed to relax to find the minimum energy configuration.

Energy Calculations: The total energies of the clean slab, the isolated adsorbate molecule,

and the slab with the adsorbed molecule are calculated. The adsorption energy is then

determined as the difference between these energies.

Transition State Search: For reaction pathways, methods like the Nudged Elastic Band

(NEB) or Dimer method are used to find the transition state structure and calculate the

activation energy barrier.[1]
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Reaction Pathways and Mechanisms
The surface reactions of CO and CO2 are highly dependent on the nature of the substrate. The

following diagrams, generated using the DOT language, illustrate some of the fundamental

reaction pathways.
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CO Oxidation on a Platinum Surface.

The above diagram illustrates the Langmuir-Hinshelwood mechanism for CO oxidation on a

platinum surface. Both CO and O2 adsorb onto the surface, with O2 dissociating into atomic

oxygen. The adsorbed CO and O then react to form CO2, which subsequently desorbs.
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CO2 Dissociation on an Iron Surface.

This diagram shows the direct dissociation of CO2 on an iron surface. CO2 first adsorbs onto

the surface and then overcomes an energy barrier to reach a transition state where the C-O

bond is elongated. Finally, it dissociates into adsorbed CO and atomic oxygen.
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Associative Mechanism for the Reverse Water-Gas Shift Reaction.

The associative mechanism for the reverse water-gas shift (RWGS) reaction is depicted here.

Adsorbed CO2 reacts with an adsorbed hydrogen atom to form a carboxyl (COOH)

intermediate. This intermediate then dissociates to form adsorbed CO and a hydroxyl (OH)
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group, which further reacts with another hydrogen atom to produce water. Finally, CO and

water desorb from the surface. This associative pathway is one of the proposed mechanisms

for CO2 hydrogenation.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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